molecular formula C11H8ClNO B13427818 4-Chloro-2-phenoxypyridine

4-Chloro-2-phenoxypyridine

Cat. No.: B13427818
M. Wt: 205.64 g/mol
InChI Key: VOFUAWMAVISPTD-UHFFFAOYSA-N
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Description

4-Chloro-2-phenoxypyridine is an organic compound that belongs to the class of chloropyridines. It is characterized by a pyridine ring substituted with a chlorine atom at the 4-position and a phenoxy group at the 2-position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-phenoxypyridine typically involves the reaction of 4-chloropyridine with phenol in the presence of a base. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to facilitate the formation of the carbon-carbon bond between the pyridine and phenoxy groups .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and the concentration of reactants to ensure efficient production. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-phenoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The phenoxy group can be oxidized to form phenoxy radicals.

    Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products:

Scientific Research Applications

4-Chloro-2-phenoxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-phenoxypyridine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-Chloropyridine
  • 3-Chloropyridine
  • 4-Chloropyridine

Comparison: 4-Chloro-2-phenoxypyridine is unique due to the presence of both a chlorine atom and a phenoxy group, which confer distinct chemical and biological properties. Compared to other chloropyridines, it exhibits different reactivity patterns and bioactivity profiles, making it a valuable compound for various applications .

Properties

IUPAC Name

4-chloro-2-phenoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFUAWMAVISPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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